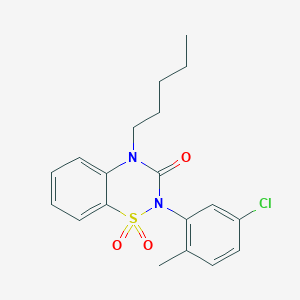![molecular formula C18H23ClN4 B12263182 5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263182.png)
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorinated aromatic ring, and the final coupling with the pyrimidine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Aromatic Ring: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Pyrimidine Ring: This step may involve nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N- (5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
2-amino-1,3,4-oxadiazole derivatives: Known for their biological activities.
Uniqueness
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring, a piperidine ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H23ClN4 |
|---|---|
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
5-chloro-N-methyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H23ClN4/c1-14-5-3-4-6-15(14)13-23-9-7-17(8-10-23)22(2)18-20-11-16(19)12-21-18/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Clave InChI |
HFYLXNSJZFMPMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12263111.png)
![8-cyclopentyl-5-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12263115.png)
![3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12263125.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263126.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263128.png)
![N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263131.png)
![[1-(6,7-Dimethoxyquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B12263135.png)
![4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263139.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B12263145.png)
![5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12263148.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12263162.png)
![2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B12263171.png)

